N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl}-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
Description
This compound integrates a piperazine-ethyl-propanamide backbone linked to a triazoloquinazolinone core with a 3-methylbutyl substituent. The piperazine moiety is substituted with a 5-chloro-2-methylphenyl group, which may enhance receptor binding and metabolic stability . The triazoloquinazolinone system, featuring a 5-oxo group, is structurally analogous to bioactive heterocycles reported for anticonvulsant and antimicrobial activities .
Properties
IUPAC Name |
N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl]-3-[4-(3-methylbutyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38ClN7O2/c1-21(2)12-14-37-29(40)24-6-4-5-7-25(24)38-27(33-34-30(37)38)10-11-28(39)32-13-15-35-16-18-36(19-17-35)26-20-23(31)9-8-22(26)3/h4-9,20-21H,10-19H2,1-3H3,(H,32,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTNZXXQBDQPIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CCNC(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38ClN7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Triazoloquinazoline Core
The 4-(3-methylbutyl)-5-oxo-4H,5H-triazolo[4,3-a]quinazolin-1-yl moiety is synthesized via a cyclocondensation reaction between a quinazolinone precursor and a substituted triazole. As demonstrated in analogous systems, 2-aminobenzoic acid serves as the starting material, which undergoes cyclization with thiourea to form 2-thioxo-1,2-dihydroquinazolin-4(3H)-one. Subsequent treatment with hydrazine hydrate yields the 2-hydrazinylquinazolin-4(3H)-one intermediate.
The triazole ring is introduced via reaction with dimethyl N-cyanodithioimidocarbonate under basic conditions (e.g., potassium carbonate in DMF), forming the triazolo[4,3-a]quinazolin-5-one scaffold. Alkylation of the nitrogen at position 4 with 1-bromo-3-methylbutane in the presence of sodium hydride installs the 3-methylbutyl substituent.
Table 1: Reaction Conditions for Triazoloquinazoline Core Synthesis
Functionalization with the Propanamide Linker
The propanamide spacer is introduced via nucleophilic acyl substitution. The triazoloquinazoline intermediate is treated with acryloyl chloride in dichloromethane to form the acryloyl derivative, which undergoes Michael addition with ethylenediamine to install the primary amine. Subsequent acylation with bromoacetyl bromide yields the bromoacetamide intermediate.
Critical Considerations :
- The use of N,N-diisopropylethylamine (DIPEA) as a base minimizes side reactions during acylation.
- Reaction temperatures ≤0°C improve selectivity for mono-substitution.
Synthesis of the Piperazine Derivative
The 4-(5-chloro-2-methylphenyl)piperazine segment is prepared via aromatic nucleophilic substitution. 5-Chloro-2-methylchlorobenzene reacts with anhydrous piperazine in refluxing toluene, catalyzed by potassium iodide, to afford the substituted piperazine.
Table 2: Optimization of Piperazine Synthesis
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Toluene | 89% |
| Catalyst | KI (10 mol%) | +22% yield |
| Temperature | 110°C | Prevents decomposition |
Final Coupling and Global Deprotection
The bromoacetamide intermediate undergoes nucleophilic substitution with the piperazine derivative in acetonitrile at 60°C, facilitated by tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. Final deprotection of tert-butyl groups (if present) is achieved with trifluoroacetic acid in dichloromethane.
Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, with TBAB enhancing the nucleophilicity of the piperazine nitrogen.
Purification and Characterization
Purification employs sequential chromatography (silica gel → preparative HPLC) to isolate the target compound in >95% purity. Structural confirmation is achieved through:
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl}-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing ketones to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Biological Applications
1. Antitumor Activity
Research indicates that compounds with similar structures to N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl}-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide exhibit significant antitumor properties. For instance, studies have shown that triazoloquinazolines can inhibit cancer cell proliferation by affecting various signaling pathways involved in tumor growth .
2. Antidepressant Effects
The piperazine component is often associated with antidepressant activity. Compounds containing piperazine rings have been extensively studied for their ability to modulate neurotransmitter systems in the brain. This suggests that the compound may have potential as an antidepressant or anxiolytic agent .
3. Anti-inflammatory Properties
Research has demonstrated that similar compounds can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory response. This inhibition can lead to reduced inflammation and pain relief, making it a candidate for treating inflammatory diseases .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively interact with specific enzymes and receptors involved in disease processes. The computational analysis provides insights into how structural modifications could enhance its biological activity .
Case Studies
Case Study 1: Anticancer Activity
A study evaluated a series of triazoloquinazolines for their anticancer effects against different cancer cell lines. The results indicated that certain derivatives exhibited potent cytotoxicity, leading to cell cycle arrest and apoptosis in cancer cells. The structure–activity relationship (SAR) analysis highlighted the importance of substituents on the piperazine ring for enhancing activity .
Case Study 2: Neuropharmacological Evaluation
In another study focusing on neuropharmacological effects, compounds similar to this compound were tested for their impact on serotonin and dopamine receptors. Results indicated significant modulation of these neurotransmitter systems, suggesting potential use in treating mood disorders .
Mechanism of Action
The mechanism of action of N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl}-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Observations:
Piperazine Derivatives: The target compound’s 5-chloro-2-methylphenyl-piperazine group shares electronic similarities with the 2,3-dichlorophenyl-piperazine in 11c (). The ethyl-propanamide linker in the target compound differs from the pentanamide chain in 11c, which may alter pharmacokinetics (e.g., shorter chains reduce metabolic degradation) .
Triazoloquinazolinone vs. Quinazolinone Analogues: The triazoloquinazolinone core in the target compound is distinct from the pyrazole-quinazolinone hybrid in .
Lipophilicity and Bioavailability :
- The 3-methylbutyl substituent in the target compound increases logP compared to the sulfanyl-propanamide in , suggesting better blood-brain barrier penetration for CNS applications .
Biological Activity Trends: Triazole-containing compounds (e.g., ) often exhibit broad-spectrum antimicrobial activity due to interactions with fungal cytochrome P450 or bacterial enzymes . The target compound’s triazoloquinazolinone core may share this mechanism but with modified specificity due to the quinazolinone fusion .
Research Findings and Implications
- Synthesis : The target compound’s synthesis likely parallels methods for piperazine-linked heterocycles (e.g., SN2 alkylation of piperazine with chloroethyl intermediates, followed by amide coupling) .
- Structure-Activity Relationship (SAR): Piperazine Substitution: Electron-withdrawing groups (e.g., Cl, CF₃) on the phenyl ring enhance receptor binding but may increase toxicity . Triazole-Quinazolinone Fusion: The 5-oxo group stabilizes hydrogen bonding with biological targets, as seen in anticonvulsant quinazolinones .
- Pharmacokinetics : The 3-methylbutyl group balances lipophilicity and metabolic stability, reducing rapid clearance compared to smaller alkyl chains .
Biological Activity
N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl}-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide (CAS Number: 902929-75-3) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 558.2 g/mol. The structure features a piperazine ring and a triazoloquinazoline moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| CAS Number | 902929-75-3 |
| Molecular Formula | C29H44ClN7O2 |
| Molecular Weight | 558.2 g/mol |
Antimicrobial Activity
Research indicates that compounds containing piperazine and triazole structures exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of piperazine can inhibit the growth of various bacteria and fungi. For instance, similar compounds have demonstrated moderate to excellent antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. Compounds with similar structures have been shown to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins . For example, triazole derivatives have been reported to inhibit tumor growth in xenograft models .
Neuropharmacological Effects
The inclusion of a piperazine moiety suggests potential neuropharmacological effects. Piperazine derivatives are often explored for their anxiolytic and antidepressant activities. Animal studies have indicated that certain piperazine-containing compounds can enhance serotonergic activity in the brain, which may contribute to their mood-stabilizing effects .
The mechanisms underlying the biological activities of this compound may involve:
- Receptor Modulation : Interaction with neurotransmitter receptors (e.g., serotonin receptors) could explain its neuropharmacological effects.
- Enzyme Inhibition : The triazole component is known to inhibit specific enzymes involved in fungal cell wall synthesis, contributing to its antimicrobial properties.
- Cell Cycle Regulation : Similar compounds have been shown to affect cell cycle progression in cancer cells by modulating cyclin-dependent kinases.
Study 1: Antimicrobial Efficacy
A study conducted on a series of piperazine derivatives demonstrated that compounds similar to this compound exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the piperazine ring significantly influenced efficacy .
Study 2: Anticancer Activity
In another investigation focusing on triazole derivatives, researchers found that certain modifications led to enhanced cytotoxicity against breast cancer cell lines. The study highlighted the importance of the substituents on the quinazoline structure in determining the overall biological activity .
Q & A
Q. What are the key synthetic strategies for preparing this compound, and how are intermediates characterized?
The synthesis involves multi-step protocols, including coupling reactions between the piperazine and triazoloquinazolinone moieties. Critical steps include:
- Piperazine functionalization : Substitution at the piperazine nitrogen using 5-chloro-2-methylphenyl groups under reflux with dichloromethane or ethyl acetate as solvents .
- Triazoloquinazolinone assembly : Cyclization of triazole precursors with quinazolinone derivatives, optimized via microwave-assisted techniques to enhance reaction rates and yields .
- Propanamide linker formation : Amide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) under inert conditions . Characterization : Intermediates are validated via H/C NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy to confirm regiochemistry and purity .
Q. How can researchers optimize reaction conditions to improve yield and purity?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane minimizes side reactions during piperazine alkylation .
- Temperature control : Lower temperatures (0–10°C) prevent decomposition of sensitive intermediates like triazoloquinazolinones .
- Chromatography : Normal-phase silica gel chromatography with gradient elution (e.g., ethyl acetate/hexane to methanol/dichloromethane) resolves closely related impurities .
Advanced Research Questions
Q. What structural features govern this compound’s biological activity, and how can structure-activity relationships (SAR) be explored?
- Piperazine moiety : The 5-chloro-2-methylphenyl group on piperazine enhances lipophilicity and receptor binding, as seen in dopamine D3/D4 ligand studies .
- Triazoloquinazolinone core : The 3-methylbutyl substituent at position 4 and 5-oxo group influence electron density, affecting interactions with enzymatic targets (e.g., kinases or GPCRs) .
- Methodology :
- SAR studies : Synthesize analogs with varied substituents (e.g., halogen substitutions, alkyl chain length) and evaluate via in vitro assays (e.g., IC50 determinations).
- Computational docking : Molecular dynamics simulations predict binding modes to targets like bromodomains or neurotransmitter receptors .
Q. How can contradictory data on biological activity be resolved?
Discrepancies may arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO) or endpoint measurements (e.g., fluorescence vs. radiometric assays).
- Compound stability : Degradation under assay conditions (e.g., pH-dependent hydrolysis of the propanamide linker) can be assessed via HPLC stability studies .
- Purity thresholds : Impurities >2% (e.g., unreacted piperazine intermediates) may skew results; rigorous QC via LC-MS is critical .
Q. What computational methods are suitable for predicting physicochemical properties and target engagement?
- ADME prediction : Tools like SwissADME estimate logP, solubility, and metabolic stability based on the compound’s heterocyclic framework .
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with proteins (e.g., BRD4 bromodomains), guided by crystallographic data from analogs like AZD5153 .
- MD simulations : GROMACS simulations assess binding mode stability over 100-ns trajectories, identifying critical hydrogen bonds (e.g., between the triazole N and Asp/Glu residues) .
Methodological Challenges
Q. What strategies address low solubility in aqueous buffers during in vitro testing?
- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to maintain solubility without cytotoxicity .
- Prodrug design : Introduce phosphate or ester groups at the propanamide carbonyl to enhance hydrophilicity, cleaved enzymatically in vivo .
Q. How can researchers validate target specificity in complex biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
